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Abstract
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective pan-

inhibitor of CDC-like kinases (CLKs).[1][2][3] By targeting the CLK family of kinases (CLK1,

CLK2, CLK3, and CLK4), CTX-712 modulates the phosphorylation of serine/arginine-rich (SR)

proteins, essential components of the spliceosome.[1][2] This interference with the splicing

machinery leads to aberrant RNA splicing, including exon skipping, and subsequent induction

of cancer cell death.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity

of CTX-712 in various in vitro and in vivo models, particularly in malignancies with mutations in

splicing factors.[4] Early-phase clinical trials are ongoing to evaluate the safety and efficacy of

CTX-712 in patients with advanced solid tumors and hematologic malignancies.[3][5] This

technical guide provides a comprehensive overview of the mechanism of action, preclinical and

clinical data, and detailed experimental protocols related to CTX-712.

Introduction to CTX-712 and its Target: The CLK
Kinase Family
CTX-712 is a small molecule inhibitor that potently targets all four members of the CDC-like

kinase (CLK) family.[2] The CLKs are dual-specificity kinases that play a pivotal role in the

regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA

(mRNA).[2] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing
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factors that facilitate the recognition and selection of exons during the splicing process.[1][2] In

many cancers, the splicing machinery is dysregulated due to mutations in splicing factors or

altered expression of splicing regulators, leading to the production of aberrant proteins that

promote tumor growth and survival. By inhibiting CLKs, CTX-712 disrupts this pathological

process, offering a novel therapeutic strategy for cancers dependent on aberrant splicing.

Mechanism of Action
The primary mechanism of action of CTX-712 is the inhibition of the kinase activity of CLK1,

CLK2, CLK3, and CLK4.[2] This inhibition prevents the phosphorylation of SR proteins.[1]

Hypophosphorylated SR proteins are unable to efficiently promote the assembly of the

spliceosome at exon-intron junctions, leading to widespread alterations in pre-mRNA splicing.

[1] A predominant consequence of CLK inhibition by CTX-712 is the induction of exon skipping,

where exons are excluded from the final mature mRNA.[6] This can result in the production of

non-functional or truncated proteins, or trigger nonsense-mediated decay of the aberrant

mRNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: Mechanism of Action of CTX-712.
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Quantitative Data
In Vitro Activity
CTX-712 has demonstrated potent inhibitory activity against the CLK kinase family and robust

anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of CTX-712

Kinase IC50 (nM) Kd (nM)

CLK1 < 0.4 - 0.69 1.3

CLK2 0.46 - 1.4 0.14

CLK3 3.4 - 16 3.2

CLK4 8.1 1.3

DYRK1A 1.1 -

DYRK1B 1.3 -

Data compiled from multiple

sources.[1][4]

Table 2: Anti-proliferative Activity of CTX-712 in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

K562 Chronic Myeloid Leukemia 0.15

MV-4-11 Acute Myeloid Leukemia 0.036

Primary AML Cells (average) Acute Myeloid Leukemia 0.078

NCI-H1048 Small Cell Lung Cancer 0.075

Data compiled from multiple

sources.[1][7]

In Vivo Activity
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Preclinical studies in xenograft models have shown significant anti-tumor efficacy of CTX-712.

Table 3: In Vivo Efficacy of CTX-712 in Xenograft Models

Model Cancer Type Dosing Schedule
Tumor Growth
Inhibition (T/C %)

NCI-H1048
Small Cell Lung

Cancer

50 mg/kg, PO, BIW,

BID for 14 days
6.2

SF3B1 wild-type - 6.25 mg/kg 61.5

SF3B1 wild-type - 12.5 mg/kg 18.5

SF3B1 wild-type - 25 mg/kg < 0

SF3B1 mutant

(K700E)
- 6.25 mg/kg 21.8

SF3B1 mutant

(K700E)
- 12.5 mg/kg 3.1

SF3B1 mutant

(K700E)
- 25 mg/kg < 0

SRSF2 wild-type - 6.25 mg/kg 66.3

SRSF2 wild-type - 12.5 mg/kg < 0

SRSF2 wild-type - 25 mg/kg < 0

SRSF2 mutant (P95H) - 6.25 mg/kg 7.1

SRSF2 mutant (P95H) - 12.5 mg/kg < 0

SRSF2 mutant (P95H) - 25 mg/kg < 0

Data compiled from

multiple sources.[1][4]

Clinical Trial Data
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Early clinical data from a Phase 1 study in patients with relapsed/refractory hematologic

malignancies have shown promising results.

Table 4: Phase 1 Clinical Trial Results in Hematologic Malignancies (n=14)

Parameter Value

Diagnoses 12 AML, 2 MDS

Dosing Cohorts
70 mg twice weekly (n=8), 105 mg twice weekly

(n=6)

Overall Response Rate 42.9% (6/14)

Complete Remissions 4

Response Rate in Splicing Factor Mutant

Patients
75% (3/4)

Median Time to Remission 67 days (Range: 29-113)

Median Duration of Response 281 days (Range: 56-924)

Dose-Limiting Toxicity (105 mg) Grade 4 Pneumonia (1 patient)

Common Adverse Events (any grade, ≥30%) Diarrhea (57.1%), Nausea (42.9%)

Data as of November 20, 2023.[5]

Experimental Protocols
In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase
Assay)
This protocol is based on the methodology described for determining the IC50 values of CTX-
712 against CLK kinases.[8]
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Caption: Workflow for In Vitro Kinase Assay.
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Reagent Preparation: Prepare serial dilutions of CTX-712 in assay buffer. Prepare solutions

of the respective CLK enzyme, ULight™-peptide substrate, Eu-W1024-labeled anti-phospho-

substrate antibody, and ATP in assay buffer.

Reaction Setup: In a 384-well plate, add the CTX-712 dilutions followed by the CLK enzyme

solution.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

Reaction Initiation: Add the ATP solution to each well to start the kinase reaction.

Reaction Incubation: Incubate the plate at room temperature for the desired reaction time

(e.g., 60 minutes).

Detection: Add a mixture of the ULight™-peptide substrate and the Eu-W1024-labeled

antibody in detection buffer to stop the reaction.

Final Incubation: Incubate the plate at room temperature for a final period (e.g., 60 minutes)

to allow for antibody binding.

Data Acquisition: Read the plate on a LANCE-compatible microplate reader, measuring the

time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Data Analysis: Calculate the percent inhibition for each CTX-712 concentration and

determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the anti-proliferative effects of CTX-
712 on cancer cell lines.

Cell Seeding: Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined

density and allow them to adhere or stabilize overnight.

Compound Treatment: Treat the cells with a serial dilution of CTX-712 or vehicle control

(e.g., DMSO).
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Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO2.

Viability Assessment:

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a

solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan

crystals.

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the

cells and generates a luminescent signal proportional to the amount of ATP present.

Data Acquisition:

MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

CellTiter-Glo®: Measure the luminescence using a luminometer.

Data Analysis: Normalize the readings to the vehicle-treated control cells and calculate the

IC50 value by plotting the percent viability against the log concentration of CTX-712.

Western Blotting for Phosphorylated SR Proteins
This protocol describes the detection of changes in SR protein phosphorylation upon treatment

with CTX-712.

Cell Treatment and Lysis: Treat cells with various concentrations of CTX-712 for a defined

period. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

phosphorylated SR proteins (pan-p-SR antibody) or specific p-SRSF proteins overnight at

4°C.

Washing: Wash the membrane several times with TBST.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane again several times with TBST.

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and

visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).

In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of CTX-712 in

a subcutaneous xenograft model.
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Caption: In Vivo Xenograft Model Workflow.
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Cell Preparation: Culture the desired cancer cell line (e.g., NCI-H1048) and harvest the cells

during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS

or Matrigel).

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of

immunocompromised mice (e.g., nude or NSG mice).

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are

palpable, measure their dimensions with calipers.

Randomization: When the tumors reach a predetermined average size (e.g., 100-200 mm³),

randomize the mice into treatment and vehicle control groups.

Treatment Administration: Administer CTX-712 orally at the desired doses and schedule

(e.g., 50 mg/kg, twice daily, twice a week). Administer the vehicle to the control group.

Efficacy and Toxicity Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-

3 times per week).

Study Endpoint: The study may be terminated when tumors in the control group reach a

specific size, after a fixed duration of treatment, or if signs of toxicity are observed.

Data Analysis: Calculate the tumor growth inhibition (T/C %) for each treatment group

compared to the vehicle control. Analyze body weight data to assess toxicity.

Conclusion
CTX-712 is a promising, first-in-class pan-CLK inhibitor with a novel mechanism of action that

targets the dysregulated splicing machinery in cancer cells. The robust preclinical data,

demonstrating potent in vitro and in vivo anti-tumor activity, coupled with encouraging early

clinical signals in heavily pretreated patient populations, underscore the therapeutic potential of

this agent. The detailed experimental protocols provided in this guide offer a framework for

researchers to further investigate the biological effects of CTX-712 and explore its utility in

various cancer contexts. As clinical development progresses, CTX-712 may emerge as a

valuable new therapeutic option for patients with cancers harboring splicing factor mutations or

other dependencies on the CLK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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